molecular formula C13H20FN3 B2679856 2-(4-Fluorophenyl)-2-(4-methylpiperazin-1-yl)ethanamine CAS No. 876715-91-2

2-(4-Fluorophenyl)-2-(4-methylpiperazin-1-yl)ethanamine

Cat. No.: B2679856
CAS No.: 876715-91-2
M. Wt: 237.322
InChI Key: SGZLJAMRWOGKGC-UHFFFAOYSA-N
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Description

2-(4-Fluorophenyl)-2-(4-methylpiperazin-1-yl)ethanamine is a chemical compound that belongs to the class of organic compounds known as phenylpiperazines. These compounds are characterized by a phenyl group attached to a piperazine ring. The presence of a fluorine atom on the phenyl ring and a methyl group on the piperazine ring makes this compound unique.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluorophenyl)-2-(4-methylpiperazin-1-yl)ethanamine typically involves the following steps:

    Starting Materials: The synthesis begins with 4-fluoroaniline and 4-methylpiperazine.

    Reaction: The 4-fluoroaniline undergoes a nucleophilic substitution reaction with an appropriate alkylating agent to form an intermediate.

    Coupling: The intermediate is then coupled with 4-methylpiperazine under suitable conditions to form the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle the reactions efficiently.

    Optimized Conditions: Optimizing reaction conditions such as temperature, pressure, and catalysts to maximize yield and purity.

    Purification: Employing purification techniques like crystallization, distillation, or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-Fluorophenyl)-2-(4-methylpiperazin-1-yl)ethanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the removal of the fluorine atom or reduction of the piperazine ring.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Sodium methoxide, potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions may produce various substituted phenyl derivatives.

Scientific Research Applications

2-(4-Fluorophenyl)-2-(4-methylpiperazin-1-yl)ethanamine has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological targets such as receptors and enzymes.

    Medicine: Investigated for its potential therapeutic effects, including its role as a precursor to pharmaceutical compounds.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-Fluorophenyl)-2-(4-methylpiperazin-1-yl)ethanamine involves its interaction with specific molecular targets. These may include:

    Receptors: Binding to neurotransmitter receptors in the brain, affecting signal transduction pathways.

    Enzymes: Inhibiting or activating enzymes involved in metabolic processes.

    Pathways: Modulating signaling pathways that regulate cellular functions.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Chlorophenyl)-2-(4-methylpiperazin-1-yl)ethanamine: Similar structure with a chlorine atom instead of fluorine.

    2-(4-Bromophenyl)-2-(4-methylpiperazin-1-yl)ethanamine: Similar structure with a bromine atom instead of fluorine.

    2-(4-Methylphenyl)-2-(4-methylpiperazin-1-yl)ethanamine: Similar structure with a methyl group instead of fluorine.

Uniqueness

The presence of the fluorine atom in 2-(4-Fluorophenyl)-2-(4-methylpiperazin-1-yl)ethanamine imparts unique properties such as increased lipophilicity and potential for specific interactions with biological targets, distinguishing it from its analogs.

Properties

IUPAC Name

2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20FN3/c1-16-6-8-17(9-7-16)13(10-15)11-2-4-12(14)5-3-11/h2-5,13H,6-10,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGZLJAMRWOGKGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(CN)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20FN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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